2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Physicochemical property differentiation Molecular weight Lipophilicity

2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 1017219-42-9, molecular formula C₁₁H₁₂N₂S₂, MW 236.4 g/mol) is a substituted tetrahydrothiazolo[5,4-c]pyridine (THTP) analog characterized by a 2-methyl substituent and a 4-(thiophen-2-yl) group. The THTP scaffold is a fused bicyclic system containing an aliphatic amine and has been explored for diverse therapeutic applications including factor Xa (fXa) inhibition, β3-adrenoceptor agonism, anti-inflammatory, antimicrobial, and antifungal indications.

Molecular Formula C11H12N2S2
Molecular Weight 236.4 g/mol
Cat. No. B12074106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Molecular FormulaC11H12N2S2
Molecular Weight236.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C(NCC2)C3=CC=CS3
InChIInChI=1S/C11H12N2S2/c1-7-13-8-4-5-12-10(11(8)15-7)9-3-2-6-14-9/h2-3,6,10,12H,4-5H2,1H3
InChIKeyFNUGCJCOGKZMNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: A Structurally Defined Screening Candidate for Medicinal Chemistry Acquisition


2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 1017219-42-9, molecular formula C₁₁H₁₂N₂S₂, MW 236.4 g/mol) is a substituted tetrahydrothiazolo[5,4-c]pyridine (THTP) analog characterized by a 2-methyl substituent and a 4-(thiophen-2-yl) group . The THTP scaffold is a fused bicyclic system containing an aliphatic amine and has been explored for diverse therapeutic applications including factor Xa (fXa) inhibition, β3-adrenoceptor agonism, anti-inflammatory, antimicrobial, and antifungal indications [1][2]. Structurally, the compound carries the N-unsubstituted, reduced pyridine ring which distinguishes it from oxidized thiazolopyridines and permits salt formation and rapid derivatization [1].

Why 2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Cannot Be Readily Substituted by In-Class Analogs


Minor structural changes in the THTP series produce major shifts in potency, selectivity, and pharmacokinetics, precluding interchangeable sourcing. For fXa inhibitors, moving the methyl group from the 5-position to the 2-position or removing it entirely abolished oral anti-factor Xa activity [1]. In β3-AR agonists, the nature of the 4-substituent determined functional selectivity, with 4-benzyl analogs showing selective β3-AR agonism only when the amino-thiazole core remained intact [2]. The thiophene ring at the 4-position of the target compound introduces differential electronic effects and metabolic liability compared to phenyl or benzyl congeners [3]. Consequently, procurement in screening libraries must be guided by the precise substitution pattern; reliance on structurally similar THTP derivatives risks irreproducible or negative results.

Quantitative Differentiation Guide: 2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine vs. Closest Analogs


Molecular Weight and cLogP Differentiation vs. 4-Benzyl and 2-Unsubstituted THTP Analogs

The target compound possesses a molecular weight of 236.4 g/mol and a predicted cLogP of approximately 2.2, reflecting moderate lipophilicity conducive to CNS penetration while maintaining aqueous solubility adequate for in vitro assay formats . This profile is meaningfully different from the 4-benzyl-2-amino-THTP scaffold (MW ~273 g/mol, cLogP ~2.9), which exhibits higher lipophilicity that may drive stronger plasma protein binding and reduced free fraction [1]. In contrast, the simpler 2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold (MW 154.2 g/mol, cLogP ~0.4) lacks the lipophilic 4-substituent required for engagement of hydrophobic enzyme subpockets . Thus, the target compound occupies a distinct physicochemical niche within the THTP series that directly impacts distribution and target engagement properties.

Physicochemical property differentiation Molecular weight Lipophilicity

4-Position Thiophene vs. 2-Position Thiophene Regioisomer Distinction

The target compound bears the thiophen-2-yl group at the 4-position of the THTP scaffold (C-4 of the reduced pyridine ring), which is structurally distinct from the 2-substituted thiophene isomer (2-thiophen-2-yl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, MW 222.3 g/mol, CAS unspecified) . The 2-position thiophene analog replaces the 2-methyl group with a thiophene ring directly conjugated to the thiazole system, altering the electronic properties of the amidine-like N–C–N motif [1]. In fXa inhibitor SAR, 2-substitution directly modulates S4 subsite binding affinity through conformational restriction, whereas 4-substitution of the reduced pyridine ring affects the basic amine pKa and influences pharmacokinetic behavior rather than target engagement [2]. These two regioisomers are therefore not functionally interchangeable in any biochemical assay context.

Regioisomer differentiation Thiophene substitution Structure-activity relationship

Thiophene vs. Phenyl/Benzyl at C-4: Implied Metabolic Stability and CYP Liability

The 4-(thiophen-2-yl) substitution in the target compound distinguishes it biochemically from the more common 4-benzyl and 4-phenyl THTP derivatives. Thiophene rings are established substrates for cytochrome P450-mediated S-oxidation and, in certain contexts, can undergo metabolic activation to reactive thiophene-S-oxide or epoxide intermediates [1]. This metabolic pathway is absent in phenyl or benzyl congeners, which primarily undergo ring hydroxylation. In medicinal chemistry optimization programs, the thiophene moiety has been exploited to deliberately tune metabolic soft spots while retaining target potency [2]. The 4-benzyl THTP series (e.g., compound 9 and 10 in Zheng et al.) showed selective β3-AR agonism but no reported metabolic stability data, leaving the comparative metabolic profile of the thiophene analog an open but differentiating question [3]. If metabolic stability or reactive metabolite formation is a screening criterion, the thiophene-containing target compound must be evaluated independently from benzyl/phenyl analogs.

Metabolic stability Cytochrome P450 Thiophene bioactivation

2-Methyl Substitution vs. 2-Amino and 2-Unsubstituted Analogs: Implied Impact on Potency and Target Engagement

The 2-methyl group on the thiazole ring of the target compound is a key determinant of activity in several THTP-based chemotypes. In the fXa inhibitor series reported by Haginoya et al., the 5-methyl-THTP derivative (compound 61) displayed an oral anti-fXa Ki of <10 nM and significant prothrombin time prolongation in rats, whereas the N-unsubstituted or 2-substituted analogs showed markedly reduced activity [1]. Although the target compound carries the methyl group at the 2-position rather than the 5-position, this substitution still differentiates it from 2-amino-THTP analogs (e.g., β3-AR agonists), which rely on the 2-amino group for hydrogen bonding with the receptor [2], and from 2-unsubstituted THTP derivatives, which lack the steric and electronic contributions of the methyl group. In antifungal triazole SAR using the THTP scaffold, the fusion of the thiazole ring (with 2-methyl intact) was essential for broad-spectrum activity and water solubility [3]. The 2-methyl group is therefore not a passive structural feature but an active participant in target binding and physicochemical optimization.

2-Methyl substituent Potency differentiation Thiazole SAR

Selectivity Advantage of the THTP Scaffold vs. Tetrahydrotriazolopyrazine in Antifungal Development

In a systematic scaffold comparison for antifungal triazole development, tetrahydrothiazolo[5,4-c]pyridine and tetrahydrotriazolopyrazine were identified as the two preferred fused heterocyclic nuclei among six evaluated scaffolds. The THTP-containing compound 45x showed excellent in vitro activity against Candida spp. (MIC ≤0.25 µg/mL), Cryptococcus spp., and Aspergillus spp., with low hERG inhibition (IC50 >10 µM for 27aa) and low hepatocyte toxicity [1]. Although the target compound (2-methyl-4-(thiophen-2-yl)-THTP) was not directly tested in this study, it shares the same THTP core that conferred superior selectivity and solubility profiles relative to other fused heterocycles. The x-ray crystal structure of the THTP-fXa inhibitor complex (PDB 1V3X) further demonstrates that the THTP scaffold engages the S4 subsite through a unique intramolecular S–O close contact that stabilizes the bioactive conformation [2]. This conformational restriction is not observed with tetrahydrotriazolopyrazine or tetrahydroimidazopyridine scaffolds. For screening library curators, the THTP scaffold thus offers demonstrated selectivity advantages validated across multiple target classes.

Scaffold selectivity hERG inhibition Antifungal drug discovery

Synthetic Tractability and Available Purity: Procurement-Ready Differentiation

The target compound is commercially catalogued with a minimum purity specification of 95% (HPLC) from multiple suppliers, indicating a robust and reproducible synthetic route . The synthesis proceeds via condensation of a thioamide intermediate with a 4-substituted piperidone precursor, followed by alkylation or direct cyclization [1]. In contrast, the 2-amino-4-benzyl-THTP analogs require a Bischler–Napieralski cyclization step that necessitates strict anhydrous conditions and often yields mixtures of regioisomers requiring chromatographic separation, increasing cost and reducing batch-to-batch consistency [2]. The target compound's synthetic accessibility, combined with its defined purity specification, translates to lower procurement risk and higher experimental reproducibility compared to more synthetically challenging THTP derivatives.

Synthetic feasibility Purity Procurement readiness

最佳研究与工业应用场景:2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine


Focused Screening Library Enrichment for Factor Xa and Coagulation Cascade Targets

Although the target compound has not been directly profiled against fXa, the THTP scaffold has demonstrated sub-nanomolar fXa inhibition and oral anticoagulant activity in rats when appropriately derivatized [1]. The 2-methyl-4-thiophene substitution pattern provides a distinct vector for S4 subsite exploration compared to the published 5-methyl series. Procurement for fXa-focused fragment or lead-like screening libraries is justified by the scaffold's validated binding mode (PDB 1V3X) and the unexplored SAR space at the 4-position [2].

Broad-Spectrum Antifungal Lead Optimization Leveraging THTP Scaffold Selectivity

The THTP core has been validated as a preferred fused heterocycle for antifungal triazole development, delivering broad-spectrum activity against Candida, Cryptococcus, and Aspergillus species with low hERG and hepatocyte toxicity [1]. The target compound, with its unique 4-thiophene substitution, offers a novel derivatization point for attachment of triazole or other antifungal pharmacophores. Its procurement enables SAR exploration beyond the published THTP-triazole series, potentially addressing fluconazole-resistant strains.

Anti-Inflammatory Drug Discovery with THTP-Based Cytokine Modulation

THTP derivatives have demonstrated anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages, reducing nitrite production and reversing pro-inflammatory cytokine levels (IL-6, TNF-α, GM-CSF), with the most potent compound (TR-6) showing multi-cytokine modulation [1]. The target compound's thiophene substituent may confer differential PI3K isoform selectivity or improved cell permeability relative to the reported benzamido-THTP series, making it a valuable addition to inflammation-targeted screening decks.

Chemical Biology Tool Compound Development for β3-Adrenoceptor Profiling

The 2-amino-4-benzyl-THTP series established that the intact THTP ring is required for selective β3-AR agonism, with N-acetylation or ring-opening abolishing activity [1]. The target compound, with its 2-methyl substitution replacing the 2-amino group and 4-thiophene replacing 4-benzyl, serves as a critical control compound for defining the pharmacophoric requirements of β3-AR selectivity. Its procurement supports structure–activity relationship studies aimed at decoupling β3-AR activity from off-target β1/β2 effects.

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